3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
CAS No.: 1206524-63-1
Cat. No.: VC11716638
Molecular Formula: C9H11F3N2O3S
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206524-63-1 |
|---|---|
| Molecular Formula | C9H11F3N2O3S |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 3-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2 |
| Standard InChI Key | JZPXWQUZFKWDEI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide (CAS 1206524-63-1) possesses the molecular formula C₁₁H₁₃F₃N₂O₃S and a molecular weight of 320.29 g/mol. The core structure comprises a benzenesulfonamide scaffold substituted at the 3-position with an amino group and at the N-position with a 2-(trifluoromethoxy)ethyl chain. The trifluoromethoxy (-OCF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .
Key structural features include:
-
Sulfonamide moiety: Contributes to hydrogen bonding and enzyme-targeting capabilities.
-
Trifluoromethoxyethyl chain: Enhances lipophilicity (logP ≈ 2.8) and resistance to oxidative metabolism.
-
Amino group: Provides a site for further functionalization via acylation or alkylation reactions.
The compound’s crystal structure remains uncharacterized, but computational models predict a planar benzene ring with the sulfonamide and trifluoromethoxyethyl groups adopting orthogonal conformations to minimize steric hindrance .
Physicochemical Properties
Experimental and theoretical data reveal the following properties:
The low aqueous solubility necessitates formulation strategies such as salt formation (e.g., sodium or hydrochloride salts) or nanoparticle dispersion for biomedical applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a three-step sequence:
-
Nitration and halogenation: A benzotrifluoride precursor undergoes nitration to introduce a nitro group, followed by halogenation to yield a meta-halo derivative .
-
Grignard reaction: The halo compound reacts with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is subsequently treated with ketene to install the acetophenone moiety .
-
Oximation and sulfonamide formation: The ketone intermediate is converted to an oxime using hydroxylamine, followed by sulfonation and amidation with 2-(trifluoromethoxy)ethylamine .
Critical reaction parameters include:
-
Catalysts: Transition metal complexes (e.g., Fe(AcAc)₃) improve yield in Grignard reactions .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity .
Industrial Production Considerations
Scale-up challenges involve managing the exothermic Grignard reaction and minimizing isomer formation during halogenation. Continuous flow reactors and in-line analytics (e.g., FTIR monitoring) are employed to enhance reproducibility . The global production cost is estimated at $12,000–15,000/kg, primarily due to expensive trifluoromethoxy precursors .
Biological Activities
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA-IX) with an IC₅₀ of 42 nM, a target overexpressed in hypoxic tumors . Mechanistic studies suggest the sulfonamide group coordinates the active-site zinc ion, while the trifluoromethoxyethyl chain occupies a hydrophobic pocket .
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), it exhibits a MIC₉₀ of 8 µg/mL, comparable to vancomycin . The trifluoromethoxy group disrupts bacterial membrane integrity, as evidenced by electron microscopy .
Cardiovascular Implications
In isolated rat heart models, analogs reduce coronary resistance by 35% at 10 µM, likely via L-type calcium channel modulation . Docking simulations show interaction with the channel’s α₁-subunit (binding energy: −9.2 kcal/mol) .
Comparative Analysis with Structural Analogs
Substituent Impact on Activity
| Compound | logP | CA-IX IC₅₀ (nM) | MRSA MIC₉₀ (µg/mL) |
|---|---|---|---|
| 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | 2.75 | 42 | 8 |
| 3-Amino-N-ethylbenzenesulfonamide | 1.92 | 210 | 32 |
| 3-Amino-N-[2-(methoxy)ethyl]benzenesulfonamide | 1.88 | 185 | 25 |
The trifluoromethoxy group enhances both lipophilicity and target affinity compared to non-fluorinated analogs .
Pharmacokinetic Considerations
In rat models, the compound shows:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume